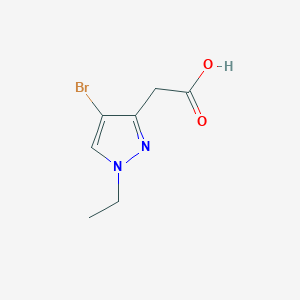
(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a bromine atom at the 4th position, an ethyl group at the 1st position of the pyrazole ring, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a bromine atom at the 4th position, an ethyl group at the 1st position, and an acetic acid moiety attached to the 3rd position of the pyrazole ring .Applications De Recherche Scientifique
Organic Synthesis
Pyrazole derivatives, such as “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have been found to play a crucial role in organic synthesis . They can act as both directing and transforming groups, making them versatile tools in the creation of various small molecules .
Pharmaceutical Applications
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been extensively studied for their potential roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles, which could potentially include “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid”, have shown potent antileishmanial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .
Antimalarial Activity
In addition to their antileishmanial properties, some hydrazine-coupled pyrazoles have also demonstrated significant antimalarial activities . Certain compounds have shown promising results in inhibiting Plasmodium berghei, the parasite responsible for malaria .
Agriculture
Pyrazole derivatives are also present in various small molecules that exhibit a diverse array of agricultural activities . This suggests that “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could potentially be used in the development of new agrochemicals.
Development of New Synthetic Methods
The unique structure of pyrazole derivatives makes them an area of interest in the development of new synthetic methods . Researchers are continually exploring diverse methods for accessing the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
Orientations Futures
The future directions for research on “(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid” could include exploring its potential biological activities, developing efficient synthesis methods, and studying its reactivity with other compounds. Given the wide range of activities exhibited by pyrazole derivatives, this compound could have potential applications in areas such as medicinal chemistry .
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives, such as this compound, have a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound might affect a wide range of biochemical pathways.
Pharmacokinetics
Due to the polar nature of the pyrazole ring, the pharmacokinetic parameters of pyrazole-containing compounds should be improved to a great extent . This suggests that this compound might have good solubility and bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-(4-bromo-1-ethylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMZIYUAEBYYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
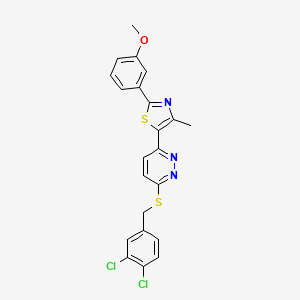
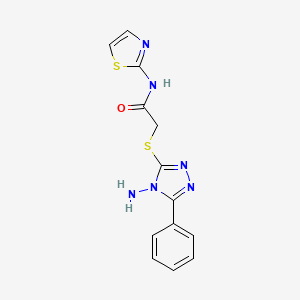
![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)
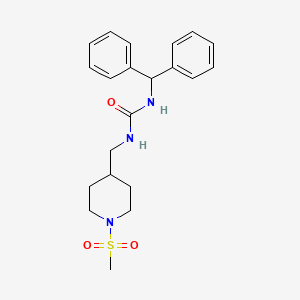
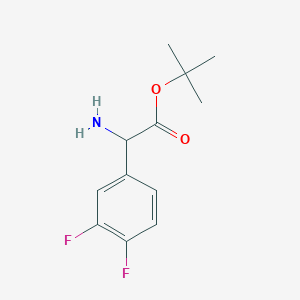
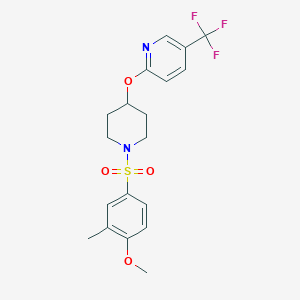
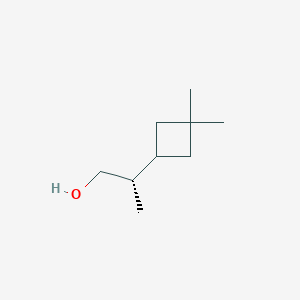
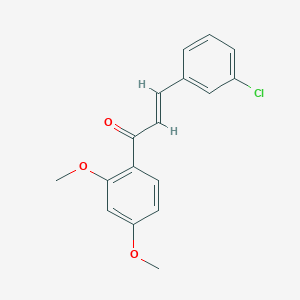
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)

![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)